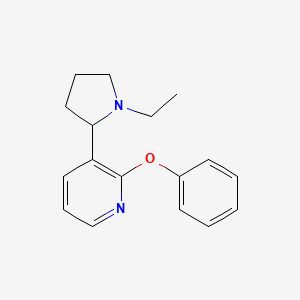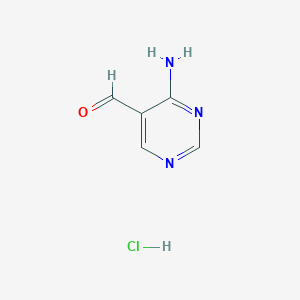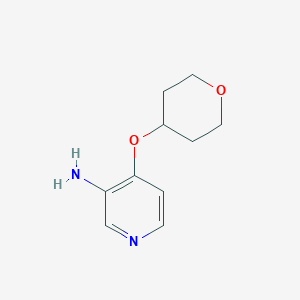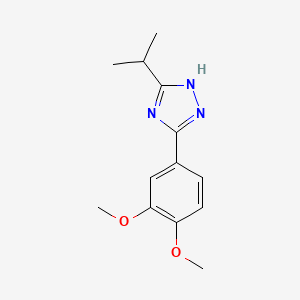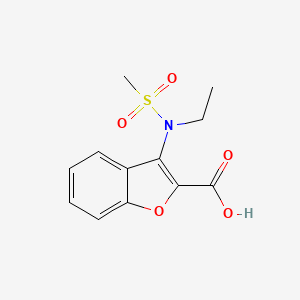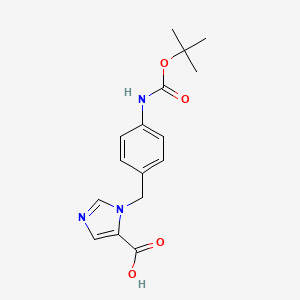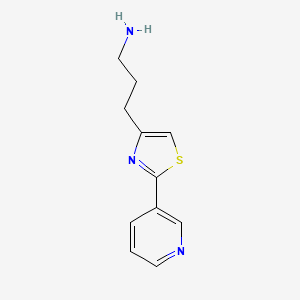
ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a furan ring substituted with a bromine atom and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 5-bromo-2-furaldehyde with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce furan oxides .
Applications De Recherche Scientifique
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom may enhance the compound’s binding affinity through halogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(5-chlorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(5-fluorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(5-iodofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its biological activity and binding affinity compared to its chloro, fluoro, and iodo analogs .
Propriétés
Formule moléculaire |
C9H8BrN3O3 |
|---|---|
Poids moléculaire |
286.08 g/mol |
Nom IUPAC |
ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-15-9(14)8-11-7(12-13-8)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,12,13) |
Clé InChI |
IVVCJVWTLPZWNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


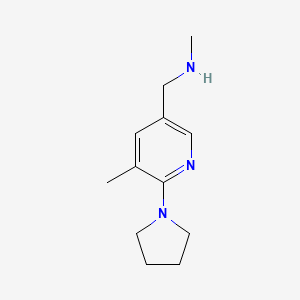
![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
